6-O-b-D-Glucopyranosyl-D-glucose
Overview
Description
6-O-b-D-Glucopyranosyl-D-glucose is a disaccharide composed of two units of D-glucose joined with a β(1→6) linkage. It is a white crystalline solid that is soluble in water or hot methanol. This compound is incorporated into the chemical structure of crocin, the compound that gives saffron its color. It is also a product of the caramelization of glucose .
Mechanism of Action
Target of Action
The primary target of 6-O-b-D-Glucopyranosyl-D-glucose, also known as Gentiobiose, is the fMLP-induced superoxide generation . This target plays a crucial role in the body’s immune response, particularly in the process of phagocytosis, where superoxide radicals are produced to destroy pathogens.
Mode of Action
Gentiobiose interacts with its target by strongly inhibiting the generation of superoxide radicals induced by fMLP . This interaction results in a decrease in the production of these reactive oxygen species, thereby reducing oxidative stress within the body.
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that Gentiobiose may have good bioavailability, as its solubility can facilitate absorption and distribution within the body.
Result of Action
The primary molecular and cellular effect of Gentiobiose’s action is the reduction of superoxide radical production . This can lead to a decrease in oxidative stress within cells, which may have various beneficial effects, including protection against cellular damage and modulation of inflammatory responses.
Action Environment
The action, efficacy, and stability of Gentiobiose can be influenced by various environmental factors. For instance, the compound’s solubility in various organic solvents suggests that its action may be influenced by the lipid content of the environment . Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of Gentiobiose, although specific data on these aspects is currently lacking.
Biochemical Analysis
Biochemical Properties
6-O-b-D-Glucopyranosyl-D-glucose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic rearrangement (isomerization) of sucrose from beet sugar . The nature of these interactions is primarily through glycosidic linkages .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it leads to a lower blood glucose and insulin response due to its slower digestion rate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The fructose in isomaltulose exists in a ring structure that readily opens to exhibit a carbonyl group as in ketones and aldehydes, which explains why isomaltulose is a reducing sugar .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Hydrolysis: 6-O-b-D-Glucopyranosyl-D-glucose can be produced via enzymatic hydrolysis of glucans, including pustulan and β-1,3-1,6-glucan.
Reverse Hydrolysis: Using β-glucosidase from coral microorganisms, reverse hydrolysis of glucose at pH 7.0 and 40°C can yield gentiobiose.
Transglycosylation: Transglycosylation of mixed substrates, glucose, and cellobiose by β-glucosidase can also produce gentiobiose.
Industrial Production Methods:
Extraction from Raw Materials: this compound can be extracted from the roots or stems of gentian and bitter almond benzene.
Acid Hydrolysis: It can also be purified from the by-products of acid-hydrolyzed starch.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions involving gentiobiose are less common.
Substitution: 6-O-b-D-Glucopyranosyl-D-glucose can participate in substitution reactions, particularly in the formation of gentiooligosaccharides.
Common Reagents and Conditions:
Enzymes: β-glucosidase is commonly used in enzymatic reactions involving gentiobiose.
Acids: Acid-catalyzed reactions can lead to the formation of gentiobiose from glucose.
Major Products:
Gentiooligosaccharides: These are formed through transglycosylation reactions involving gentiobiose.
Scientific Research Applications
Chemistry:
Prebiotic and Functional Foods: 6-O-b-D-Glucopyranosyl-D-glucose and its derivatives are used in the production of prebiotic and functional foods due to their resistance to human digestive enzymes.
Biology:
Bud Dormancy Modulation: this compound functions in the modulation of bud dormancy in plants like Gentiana.
Medicine:
Potential Therapeutic Uses: Research is ongoing into the potential therapeutic uses of gentiobiose and its derivatives.
Industry:
Comparison with Similar Compounds
Cellobiose: Another disaccharide composed of two glucose units but joined with a β(1→4) linkage.
Maltose: A disaccharide with two glucose units joined by an α(1→4) linkage.
Lactose: Composed of glucose and galactose units joined by a β(1→4) linkage.
Uniqueness: 6-O-b-D-Glucopyranosyl-D-glucose is unique due to its β(1→6) linkage, which imparts different physical and chemical properties compared to other disaccharides. This linkage makes it more resistant to human digestive enzymes, making it suitable for use in prebiotic and functional foods .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXSINWFIIFAE-UDKQPYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017741 | |
Record name | Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554-91-6 | |
Record name | Gentiobiose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiobiose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gentiobiose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENTIOBIOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF30HB040V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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